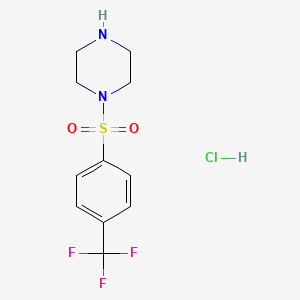

1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride

描述

Reaction Pathways and Mechanisms

The synthesis of 1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride involves a nucleophilic aromatic substitution reaction between piperazine and 4-(trifluoromethyl)benzenesulfonyl chloride. The mechanism proceeds through activation of the sulfonyl chloride by the electron-withdrawing trifluoromethyl group, enhancing electrophilicity at the sulfur center. Piperazine acts as a nucleophile, displacing the chloride ion to form the sulfonamide bond.

Key Steps:

- Activation of the Sulfonyl Chloride: The trifluoromethyl group at the para position of the benzene ring withdraws electron density, polarizing the S–Cl bond and increasing its susceptibility to nucleophilic attack.

- Nucleophilic Displacement: Piperazine’s secondary amine attacks the electrophilic sulfur atom, leading to the formation of the sulfonamide linkage.

- Protonation and Salt Formation: The hydrochloride salt is stabilized via protonation of the piperazine nitrogen in an acidic medium.

This pathway is consistent with general sulfonamide synthesis principles, where activating groups on the aryl ring facilitate the reaction.

Key Reagents and Precursors

Critical Precursors:

- Piperazine: A six-membered diamine with two secondary amines, enabling bifunctional reactivity.

- 4-(Trifluoromethyl)benzenesulfonyl chloride: Prepared via sulfonylation of 4-(trifluoromethyl)benzene with chlorosulfonic acid, followed by chlorination.

Optimization of Reaction Conditions

Reaction conditions significantly influence yield, purity, and scalability. Below is a comparative analysis of reported methods:

Key Observations:

- Base Selection: Cs₂CO₃ in MeCN enhances reaction efficiency by deprotonating piperazine, enabling faster kinetics.

- Temperature Control: Elevated temperatures (80°C) accelerate the reaction but may risk side reactions, necessitating careful monitoring.

- Solvent Impact: Polar aprotic solvents (MeCN) improve solubility of both reactants and intermediates, whereas DCM facilitates easy workup.

Purification and Yield Analysis

Purification strategies vary depending on reaction conditions and byproduct profiles. Common techniques include:

Aqueous Workup:

Crystallization:

Chromatography:

Yield Trends:

属性

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)9-1-3-10(4-2-9)19(17,18)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFRLYPBEYNQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697993 | |

| Record name | 1-[4-(Trifluoromethyl)benzene-1-sulfonyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793679-07-9 | |

| Record name | 1-[4-(Trifluoromethyl)benzene-1-sulfonyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(trifluoromethyl)benzenesulfonyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Detailed Synthetic Route

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-Trifluoromethylbenzenesulfonyl chloride | Chlorosulfonic acid treatment of 4-trifluoromethylbenzene or related precursors under controlled temperature | Formation of sulfonyl chloride intermediate with trifluoromethyl substituent |

| 2 | Reaction with Piperazine | Reaction of sulfonyl chloride with piperazine in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane or DMF | Formation of 1-(4-trifluoromethyl-benzenesulfonyl)-piperazine (free base) |

| 3 | Hydrochloride Salt Formation | Treatment of the free base with hydrochloric acid or HCl gas in an appropriate solvent | Formation of 1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride salt |

This general method is supported by the product data from VulcanChem, which lists the molecular formula as C11H14ClF3N2O2S and a molecular weight of 330.75 g/mol, confirming the hydrochloride salt form.

Alternative and Related Synthetic Approaches

Research on phenylpiperazine derivatives with trifluoromethyl substituents provides insights into related synthetic methodologies that can be adapted or modified for this compound:

Regioselective Sulfonylation: Acetylation of aniline derivatives prior to chlorosulfonic acid treatment improves regioselectivity of sulfonyl chloride formation, favoring para-substitution relative to other substituents.

Reduction of Sulfonyl Chlorides: Sulfonyl chlorides can be reduced to thiols using red phosphorus and iodine catalysis, which then can be alkylated selectively at sulfur with trifluoroethyl iodide to introduce trifluoromethyl-containing groups.

Cyclization to Piperazine: Cyclization involving bis(2-chloroethyl)amine hydrochloride under elevated temperatures in solvents like diethylene glycol monomethyl ether leads to the formation of phenylpiperazine rings with high yields.

Trifluoromethanesulfonation: Introduction of trifluoromethylsulfonyl groups onto the piperazine nitrogen is achieved using trifluoromethanesulfonic anhydride in the presence of triethylamine, which can be adapted for sulfonylation of the piperazine ring nitrogen.

These steps illustrate the versatility of sulfonylation and piperazine ring formation chemistry, which underpins the preparation of this compound.

Representative Experimental Data Summary

| Parameter | Description |

|---|---|

| Starting Material | 4-Trifluoromethylbenzenesulfonyl chloride (prepared or commercially obtained) |

| Nucleophile | Piperazine |

| Solvent | Dichloromethane, DMF, or diethylene glycol monomethyl ether |

| Base | Triethylamine or potassium carbonate (depending on step) |

| Temperature | Ambient to reflux depending on reaction |

| Reaction Time | Several hours (typically 4–12 h) |

| Purification | Crystallization or recrystallization from suitable solvents |

| Final Product | This compound (CAS 793679-07-9) |

Notes on Reaction Selectivity and Yields

The regioselectivity of sulfonylation is enhanced by protecting groups and reaction conditions that favor para-substitution on the benzene ring relative to the trifluoromethyl group.

Alkylation steps targeting sulfur atoms (in related thiol intermediates) exhibit high selectivity, avoiding N-alkylation side products.

Cyclization reactions to form the piperazine ring are generally high yielding and robust, benefiting from established protocols using bis(2-chloroethyl)amine hydrochloride.

Final salt formation with hydrochloric acid improves compound stability and solubility, which is critical for downstream applications.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents | Reaction Type | Notes |

|---|---|---|---|---|

| 1 | 4-Trifluoromethylbenzenesulfonyl chloride | Chlorosulfonic acid | Sulfonylation | Regioselective para-substitution |

| 2 | 1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine (free base) | Piperazine, base | Nucleophilic substitution | High yield, mild conditions |

| 3 | This compound | HCl (gas or solution) | Salt formation | Enhances solubility and stability |

化学反应分析

Types of Reactions

1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including 1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride, as anticancer agents. Research has shown that modifications to the piperazine structure can enhance cytotoxicity against cancer cell lines. For instance, compounds derived from this structure have been tested against pancreatic cancer cell lines, demonstrating varying degrees of growth inhibition and cytotoxic effects .

2. Protein-Protein Interaction Inhibition

The compound has been investigated as a potential inhibitor of specific protein-protein interactions, which are critical in various diseases, including cancer. A study focused on the S100A2–p53 interaction revealed that modifications to the piperazine moiety could lead to significant changes in inhibitory activity, suggesting that this compound could be a lead compound for developing novel inhibitors .

Drug Development

1. High-Potency Active Pharmaceutical Ingredients (HPAPIs)

Due to its low occupational exposure limit (OEL < 1 μg/m³), this compound is classified as a high-potency active pharmaceutical ingredient. This classification necessitates stringent manufacturing controls and cleanroom environments during production, emphasizing its significance in pharmaceutical applications.

2. Structure-Activity Relationship Studies

The compound serves as a crucial model in structure-activity relationship (SAR) studies aimed at optimizing drug efficacy and safety profiles. By systematically altering substituents on the piperazine ring or the sulfonyl group, researchers can identify more potent derivatives with improved pharmacological properties .

Case Studies

1. Cancer Cell Line Screening

In a focused library screening involving several modifications of the piperazine scaffold, compounds were synthesized and tested against multiple human cancer cell lines. The results indicated that certain modifications led to enhanced activity against resistant cancer types, highlighting the compound's versatility in drug design .

2. Mechanistic Studies on Viral Inhibition

Investigations into non-nucleoside inhibitors of viral RNA polymerases have also included derivatives of this compound. These studies suggest that compounds containing similar structural motifs can effectively inhibit viral replication mechanisms, providing insights into their potential use in antiviral therapies .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Anticancer Activity | Modifications enhance cytotoxicity against cancer cell lines | Effective against pancreatic cancer cells |

| Protein Interaction | Potential as an inhibitor of S100A2–p53 interaction | Significant inhibitory activity observed |

| Drug Development | Classified as HPAPI; requires controlled manufacturing conditions | OEL < 1 μg/m³ necessitates cleanroom protocols |

| SAR Studies | Used for optimizing drug efficacy and safety profiles | Identification of potent derivatives |

| Viral Inhibition | Investigated as a non-nucleoside inhibitor for RNA polymerases | Effective inhibition of viral replication mechanisms |

作用机制

The mechanism of action of 1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

相似化合物的比较

Substituent Position and Functional Group Variations

Key Observations :

- Sulfonyl vs.

- Substituent Position : Para-substituted derivatives (e.g., 4-CF₃) may exhibit distinct steric and electronic effects compared to meta-substituted analogues (e.g., 3-CF₃ in TFMPP), influencing selectivity for targets like serotonin receptors .

Pharmacological Activity

Receptor Affinity and Selectivity

- Serotonin Receptors: mCPP: Acts as a 5-HT₁B/₂C receptor agonist, reducing sympathetic nerve discharge (SND) in cats . TFMPP: Mixed 5-HT₁B/₂A agonist with psychostimulant effects in designer drugs .

Anticancer Activity :

Antimicrobial Activity

- Piperazine derivatives with 4-substituted phenyl groups (e.g., 1-(4-chlorophenyl)-1-propylpiperazine) exhibit moderate to excellent activity against S. aureus and P. aeruginosa . The trifluoromethyl and sulfonyl groups in the target compound may improve Gram-negative targeting due to increased lipophilicity.

Physicochemical Properties

Key Insights :

- The hydrochloride salt form improves aqueous solubility, favoring oral bioavailability.

- The trifluoromethyl group increases metabolic stability compared to non-fluorinated analogues .

生物活性

1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a trifluoromethyl-benzenesulfonyl group. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making it a significant moiety in drug design .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to modulate neurotransmitter systems and inhibit specific enzymes involved in metabolic pathways.

Key Mechanisms:

- Inhibition of Enzymes : The compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids, thus potentially enhancing their levels and effects in the body .

- Neurotransmitter Modulation : It may influence serotonin and dopamine pathways, contributing to its potential therapeutic effects in mood disorders .

Anticancer Activity

Several studies have indicated that piperazine derivatives, including this compound, exhibit anticancer properties. For instance, it has demonstrated cytotoxicity against various cancer cell lines, including:

- Leukemia

- Breast cancer

- Lung cancer

In vitro studies have shown that the compound can induce apoptosis in these cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Effects

Research indicates that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibition of growth, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Case Study 1: Anticancer Efficacy

In a study published in MDPI, the compound was tested on FaDu hypopharyngeal tumor cells. Results indicated that it exhibited a higher cytotoxic effect compared to the reference drug bleomycin, highlighting its potential as an effective anticancer agent .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound in models of neurodegenerative diseases. The results suggested that it could inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

常见问题

Q. What are the recommended synthetic routes for preparing 1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves sulfonylation of piperazine derivatives. For example, reacting 4-trifluoromethylbenzenesulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in acetonitrile) to form the sulfonamide intermediate, followed by hydrochloride salt formation via HCl gas or aqueous HCl. Purification can be achieved through recrystallization using ethanol/water mixtures or column chromatography. Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to minimize hydrolysis .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the trifluoromethyl-benzenesulfonyl moiety and piperazine ring protons/carbons.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95%) and detects impurities.

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 368.04 for CHFNOS·HCl).

- Elemental Analysis : Ensures stoichiometric Cl content .

Advanced Research Questions

Q. How can researchers investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolyzed sulfonamide or piperazine ring oxidation). Kinetic modeling (Arrhenius equation) predicts shelf-life. For example, degradation at pH <3 may yield 4-trifluoromethylbenzenesulfonic acid and piperazine fragments .

Q. What strategies are employed to elucidate the interaction mechanisms between this compound and biological targets such as enzymes or receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use H-labeled analogs to measure affinity for serotonin or dopamine receptors (e.g., 5-HT or D receptors).

- Molecular Dynamics Simulations : Dock the compound into receptor crystal structures (e.g., PDB: 6WGT) to identify key interactions (e.g., sulfonyl group hydrogen bonding).

- Functional Assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to assess downstream signaling .

Q. How do structural modifications of the trifluoromethyl-benzenesulfonyl group impact the compound’s pharmacological activity?

- Methodological Answer : Synthesize analogs with substituents like -NO, -Cl, or -CF at different positions. Compare logP (lipophilicity) via shake-flask method and IC values in target assays. For instance, para-substituted analogs (e.g., 4-CF) often show enhanced metabolic stability compared to ortho-substituted derivatives due to reduced steric hindrance .

Safety and Handling Considerations

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl fumes.

- Storage : Store at -20°C in airtight containers with desiccants to prevent hygroscopic degradation.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Data Analysis and Optimization

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Perform meta-analysis of IC values from cell-based vs. cell-free assays. For instance, discrepancies may arise from differences in membrane permeability or efflux pumps (e.g., P-gp). Validate using parallel artificial membrane permeability assays (PAMPA) and P-gp inhibition studies. Normalize data to internal controls (e.g., reference inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。